molecular formula C19H14Cl2FN3O4S B2608955 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450337-39-0

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2608955
CAS RN: 450337-39-0
M. Wt: 470.3
InChI Key: PRFXVSBOBVEKFW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O4S and its molecular weight is 470.3. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One study delves into the synthesis and characterization of pyrazole-acetamide derivatives, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the potential of similar structures in developing antioxidants and exploring their mechanism of action in biological systems. The study emphasizes the effect of hydrogen bonding on the self-assembly process, highlighting the relevance of such compounds in creating supramolecular architectures with potential applications in material science and biochemistry (Chkirate et al., 2019).

Anti-Inflammatory Activity

Another research avenue is the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which have demonstrated significant anti-inflammatory activity. This underscores the potential of acetamide derivatives in medicinal chemistry, especially in designing new therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013).

Antipsychotic Agents

Further research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols introduces a novel series of potential antipsychotic agents. These compounds, notably 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This discovery opens new pathways for developing antipsychotic medications with potentially fewer side effects and mechanisms distinct from current treatments (Wise et al., 1987).

Anti-Cancer Activity

The synthesis of novel Fluoro Substituted Benzo[b]pyran derivatives, exhibiting anti-lung cancer activity, also aligns with the interest in acetamide derivatives for cancer research. Such studies demonstrate the compound's potential in developing new anticancer agents, particularly for lung cancer, through the synthesis of pyrazole and pyrimidine thione derivatives (Hammam et al., 2005).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O4S/c20-11-1-6-17(15(21)7-11)29-8-18(26)23-19-14-9-30(27,28)10-16(14)24-25(19)13-4-2-12(22)3-5-13/h1-7H,8-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFXVSBOBVEKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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